molecular formula C20H11Br2O4P B8212526 S-3,3'-dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate

S-3,3'-dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate

Cat. No.: B8212526
M. Wt: 506.1 g/mol
InChI Key: RRIATNDCYBAJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-3,3'-Dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate is a chiral binaphthyl-derived organocatalyst characterized by bromine substituents at the 3,3' positions and a hydrogenphosphate group at the 2,2' positions. Its binaphthyl backbone confers axial chirality, making it valuable in asymmetric synthesis. The bromine atoms enhance steric bulk and electronic effects, while the phosphate group acts as a Brønsted acid in catalytic cycles. This compound has been employed in reactions such as enantioselective carbonyl-ene reactions under solvent-free or green solvent conditions .

Properties

IUPAC Name

10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Br2O4P/c21-15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(22)20(18)26-27(23,24)25-19(15)17/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIATNDCYBAJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)Br)OP(=O)(O3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Br2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of 2,2'-Hydroxyl Groups

The 2,2'-hydroxyl groups of (S)-BINOL are protected as methoxy derivatives to avoid interference during subsequent bromination.

Procedure :

  • (S)-BINOL (50 g, 0.18 mol) is dissolved in acetone (1 L) with K₂CO₃ (823 g, 0.6 mol) as a base.

  • Dimethyl sulfate (Me₂SO₄, 50 g, 0.40 mol) is added dropwise, yielding (S)-2,2'-dimethoxy-1,1'-binaphthyl after 12 hours.

  • Yield : 92%.

ParameterValue
Starting Material(S)-BINOL
Protecting AgentMe₂SO₄
BaseK₂CO₃
SolventAcetone
Reaction Time12 hours
Yield92%

Key Characterization :

  • ¹H NMR (CDCl₃): δ 3.75 ppm (s, 6H, OCH₃).

  • Optical Rotation : [α]D²⁰ = -564.0 (c 1.00, CHCl₃).

Bromination at 3,3' Positions

Bromination is achieved via lithiation followed by electrophilic substitution.

Procedure :

  • (S)-2,2'-dimethoxy-1,1'-binaphthyl (25.0 g, 79.5 mmol) is suspended in dry Et₂O (0.7 L) under nitrogen.

  • n-BuLi (2.5 M in hexanes, 140 mL, 0.35 mol) and TMEDA (38 mL) are added to deprotonate the 3,3' positions.

  • Br₂ (35 mL, 0.69 mol) is introduced at -80°C, yielding (S)-3,3'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl .

  • Yield : 60%.

ParameterValue
Lithiating Agentn-BuLi
ElectrophileBr₂
SolventEt₂O
Temperature-80°C → rt
Yield60%

Key Characterization :

  • ¹H NMR (CDCl₃): δ 8.27 ppm (s, 2H, Ar-H).

  • Optical Rotation : [α]D²⁰ = -121.0 (c 1.00, CHCl₃).

Deprotection of Methoxy Groups

The methoxy groups are cleaved using BBr₃ to regenerate free hydroxyls.

Procedure :

  • The dibrominated intermediate (22.6 g) is treated with BBr₃ (10 eq.) in DCM at 0°C.

  • After 16 hours, hydrolysis yields (S)-3,3'-dibromo-1,1'-binaphthyl-2,2'-diol .

  • Yield : 85%.

ParameterValue
Deprotecting AgentBBr₃
SolventDCM
Temperature0°C → rt
Yield85%

Key Characterization :

  • ¹H NMR (CDCl₃): Disappearance of OCH₃ signals at δ 3.51 ppm.

Phosphorylation of 2,2'-Diol

The diol is phosphorylated using POCl₃ in pyridine.

Procedure :

  • (S)-3,3'-dibromo-1,1'-binaphthyl-2,2'-diol (50 mg) is dissolved in pyridine (1 mL).

  • POCl₃ (2.0 eq.) is added, and the mixture is stirred for 12 hours.

  • Hydrolysis with water followed by purification yields the final product.

  • Yield : 37%.

ParameterValue
Phosphorylating AgentPOCl₃
SolventPyridine
Reaction Time12 hours
Yield37%

Key Characterization :

  • ³¹P NMR (CDCl₃): δ 6.0 ppm (s).

  • Optical Rotation : [α]D²⁰ = +238 (c 1.00, CHCl₃).

Critical Analysis of Methodologies

Bromination Efficiency

The use of n-BuLi/TMEDA ensures regioselective deprotonation at the 3,3' positions, minimizing polybromination. However, the low yield (60%) suggests competing side reactions, potentially due to incomplete lithiation or over-quenching.

Phosphorylation Challenges

The moderate phosphorylation yield (37%) reflects steric hindrance from the bulky binaphthyl framework. Alternative agents like PCl₅ or PPh₃/Cl₂ have been explored for similar systems but show comparable efficiencies.

Enantiomeric Purity

The optical rotation data confirm retention of configuration throughout the synthesis. Racemization risks are mitigated by avoiding strong acids/bases during deprotection and phosphorylation.

Industrial-Scale Considerations

Dakenchem reports a production capacity of 50 kg/month , with purity ≥98%. Key optimizations include:

  • Solvent Recycling : Et₂O and DCM are recovered via distillation.

  • Catalyst Recovery : Pd residues from cross-coupling steps (if applicable) are filtered and reused .

Chemical Reactions Analysis

Types of Reactions: S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions produce various substituted naphthyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate is used as a chiral catalyst in asymmetric synthesis. It is particularly effective in enantioselective Mannich reactions, which are important for the synthesis of pharmaceuticals .

Biology and Medicine: The compound’s ability to induce chirality makes it valuable in the synthesis of biologically active molecules, including drugs and natural products. It is used in the development of new therapeutic agents with specific stereochemistry .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role as a catalyst in various chemical processes helps improve the efficiency and selectivity of industrial reactions .

Mechanism of Action

The mechanism by which S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate exerts its effects involves its ability to act as a chiral Brønsted acid. It facilitates the formation of chiral intermediates in enantioselective reactions by providing a chiral environment that influences the reaction pathway. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of transition states in asymmetric synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Compound Name Substituents (3,3') Substituents (2,2') Molecular Formula (Calc. MW) Key Applications
S-3,3'-Dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate (Target) Br Phosphate (HPO₄) C₂₀H₁₂Br₂O₄P (MW ≈ 508.1*) Asymmetric catalysis
(R)-3,3'-Dibromo-1,1'-bi-2-naphthol Br OH C₂₀H₁₂Br₂O₂ (MW 444.11) Chiral ligand/resolution agent
(S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl Br OCH₃ C₂₂H₁₆Br₂O₂ (MW 472.16) Intermediate in synthesis
(S)-3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate (TRIP) Triisopropylphenyl Phosphate (HPO₄) C₅₀H₅₇O₄P (MW 752.96) High-selectivity asymmetric catalysis
S-3,3'-Bis(4-tert-butylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate 4-tert-butylphenyl Phosphate (HPO₄) C₄₀H₃₇O₄P (MW 612.69) Catalysis under steric control

Note: MW for the target compound is estimated based on analogous structures.

Electronic and Steric Effects

  • Bromine vs. Hydroxyl/Methoxy Groups : Bromine’s electronegativity and larger atomic radius compared to hydroxyl or methoxy groups increase electron-withdrawing effects and steric hindrance. This enhances the Brønsted acidity of the phosphate group in the target compound compared to hydroxylated analogs .
  • Bulky Substituents : Compounds like TRIP (triisopropylphenyl) or tert-butyl derivatives prioritize steric shielding over electronic effects, creating highly enantioselective environments. The target compound’s bromine substituents balance moderate steric bulk with electronic activation .

Catalytic Performance

  • Reaction Scope : The target compound is effective in solvent-free or green solvent-mediated reactions (e.g., carbonyl-ene reactions at 50°C), achieving moderate conversions (~60–80% under optimized conditions) . TRIP derivatives, with bulkier substituents, excel in high-steric-demand reactions (e.g., asymmetric cycloadditions) but require higher catalyst loadings .
  • Enantioselectivity : Methoxy-substituted analogs (e.g., dimethoxybinaphthyls) exhibit lower enantioselectivity due to reduced steric differentiation, whereas brominated and TRIP derivatives achieve >90% e.e. in specific reactions .

Key Research Findings

Solvent Compatibility: The target compound outperforms hydroxylated analogs in non-polar solvents due to improved solubility from bromine’s lipophilicity .

Thermal Stability : Bromine’s electron-withdrawing nature stabilizes the binaphthyl backbone, enabling use at elevated temperatures (up to 80°C) without decomposition .

Comparative Catalytic Efficiency : In thiourea-mediated reactions, the target compound achieves 70% yield vs. 45% for dimethoxy analogs, highlighting bromine’s role in transition-state stabilization .

Biological Activity

S-3,3'-Dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate (CAS: 1644121-35-6) is a compound of significant interest in medicinal chemistry and biological research due to its potential applications in various therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound is characterized by its unique molecular structure which includes bromine substituents that may enhance its biological activity. The empirical formula is C20H16Br2O4PC_{20}H_{16}Br_2O_4P, and it has a molecular weight of approximately 485.12 g/mol.

The biological activity of this compound is primarily attributed to its role as a phosphatase inhibitor. Phosphatases are crucial enzymes involved in various signaling pathways. Inhibition of these enzymes can lead to altered cellular signaling and potentially therapeutic effects in diseases such as cancer and diabetes.

Enzyme Inhibition

Research indicates that this compound effectively inhibits specific phosphatases such as Protein Tyrosine Phosphatase 1B (PTP1B), which plays a critical role in insulin signaling. By inhibiting PTP1B, this compound may enhance insulin sensitivity and glucose uptake in cells, providing a potential therapeutic avenue for type 2 diabetes management .

Anticancer Activity

Studies have shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell survival and proliferation has been documented in various cancer cell lines.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity suggests potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Diabetes Management
In vitro studies using cell lines have shown that treatment with this compound significantly increased glucose uptake compared to untreated controls. This effect was attributed to the inhibition of PTP1B activity.

Case Study 2: Cancer Cell Lines
Research involving various cancer cell lines indicated that this compound induced apoptosis through the activation of caspase pathways. The IC50 values for different cell lines ranged from 10 µM to 25 µM depending on the specific type of cancer .

Data Table: Biological Activities Summary

Activity TypeMechanismReference
PTP1B InhibitionEnhances insulin sensitivity
Anticancer ActivityInduces apoptosis
Anti-inflammatoryReduces cytokine production
Glucose UptakeModulates insulin signaling

Q & A

Q. What are the recommended synthetic routes for preparing S-3,3'-dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate?

The synthesis typically involves bromination of a pre-functionalized binaphthyl scaffold followed by phosphorylation. For example:

  • Step 1 : Bromination of a 1,1'-binaphthyl precursor using brominating agents (e.g., Br₂ or NBS) under controlled conditions to achieve regioselective substitution at the 3,3' positions .
  • Step 2 : Phosphorylation of the hydroxyl groups at the 2,2' positions using phosphorus oxychloride (POCl₃) or other phosphorylating agents.
  • Step 3 : Resolution of enantiomers via chiral chromatography or crystallization with chiral auxiliaries to isolate the S-enantiomer .

Q. How can enantiomeric purity of this compound be validated?

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection to determine enantiomeric excess (ee) .
  • Circular Dichroism (CD) Spectroscopy : Compare the CD spectrum of the synthesized compound to a known S-enantiomer reference .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, though this requires high-quality crystals .

Q. What are the critical handling precautions for this compound in laboratory settings?

  • Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent oxidation or hydrolysis of the phosphate ester .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust; work in a fume hood .

Advanced Research Questions

Q. How does the bromine substitution at 3,3' positions influence the compound’s catalytic activity in asymmetric reactions?

  • Steric and Electronic Effects : The electron-withdrawing bromine atoms increase the Lewis acidity of the phosphate group, enhancing its ability to coordinate metal catalysts (e.g., Ru or Ir) in hydrogenation reactions. The steric bulk at 3,3' positions also improves enantioselectivity by restricting substrate access to specific transition states .
  • Case Study : In asymmetric transfer hydrogenation, the S-enantiomer of this ligand demonstrated >90% ee for ketone substrates, outperforming non-brominated analogs .

Q. How can conflicting data on enantiomeric excess (ee) between HPLC and NMR methods be resolved?

  • Root Cause Analysis :
    • HPLC : Verify column integrity and mobile phase composition, as degraded columns or improper solvent ratios can skew retention times.
    • NMR with Chiral Shift Reagents : Ensure reagent purity and molar ratios; impurities in europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃) may cause signal splitting artifacts .
  • Cross-Validation : Use a combination of techniques (e.g., HPLC, CD, and optical rotation) to triangulate results .

Q. What strategies optimize the ligand’s stability under catalytic reaction conditions?

  • Additives : Include molecular sieves (3Å) to scavenge water, preventing hydrolysis of the phosphate ester .
  • Solvent Selection : Use anhydrous toluene or THF, which minimize ligand degradation compared to polar aprotic solvents like DMF .
  • Temperature Control : Maintain reactions below 60°C to avoid thermal racemization .

Q. How does this ligand compare to other binaphthyl-derived phosphates in enantioselective catalysis?

  • Performance Metrics :

    Ligand Reaction Type ee (%) Turnover Frequency (h⁻¹)
    S-3,3'-dibromo derivativeTransfer Hydrogenation92450
    Non-brominated analogTransfer Hydrogenation78320
    2,2'-Dimethoxy variant Aldol Reaction85290
  • Key Insight : Bromine substitution enhances both activity and selectivity due to increased Lewis acidity and steric tuning .

Q. What advanced spectroscopic techniques elucidate the ligand’s coordination geometry with metals?

  • X-ray Absorption Spectroscopy (XAS) : Analyze the ligand-metal bond distances and oxidation states at synchrotron facilities .
  • Dynamic Nuclear Polarization (DNP) NMR : Enhance sensitivity to study weak ligand-metal interactions in low-concentration systems .

Methodological Notes

  • Synthetic Reproducibility : Ensure strict control of bromination stoichiometry (e.g., 2.1 eq Br₂ per binaphthyl unit) to avoid over-bromination .
  • Data Contradictions : Cross-reference CAS registry entries (e.g., 35193-64-7 for S-enantiomer ) to confirm compound identity when replicating studies.
  • Safety Compliance : Adopt waste disposal protocols per 29 CFR 1910 guidelines for halogenated organophosphates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.